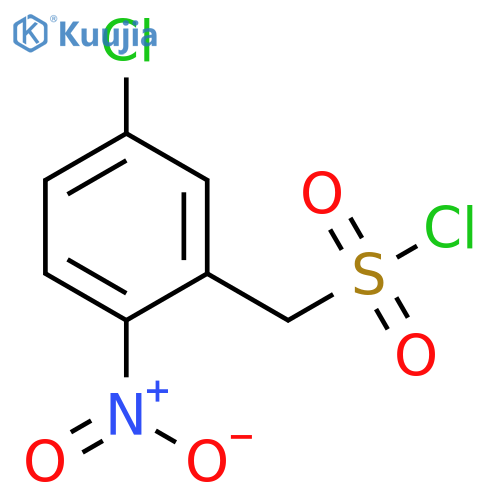

Cas no 1540471-57-5 ((5-chloro-2-nitrophenyl)methanesulfonyl chloride)

(5-chloro-2-nitrophenyl)methanesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Benzenemethanesulfonyl chloride, 5-chloro-2-nitro-

- (5-chloro-2-nitrophenyl)methanesulfonyl chloride

-

- インチ: 1S/C7H5Cl2NO4S/c8-6-1-2-7(10(11)12)5(3-6)4-15(9,13)14/h1-3H,4H2

- InChIKey: HNQPRQLJXHQSGJ-UHFFFAOYSA-N

- ほほえんだ: C1(CS(Cl)(=O)=O)=CC(Cl)=CC=C1[N+]([O-])=O

(5-chloro-2-nitrophenyl)methanesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422180-1g |

(5-Chloro-2-nitrophenyl)methanesulfonyl chloride |

1540471-57-5 | 95% | 1g |

¥25455 | 2023-04-15 | |

| Enamine | EN300-104227-0.5g |

(5-chloro-2-nitrophenyl)methanesulfonyl chloride |

1540471-57-5 | 95% | 0.5g |

$603.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422180-250mg |

(5-Chloro-2-nitrophenyl)methanesulfonyl chloride |

1540471-57-5 | 95% | 250mg |

¥23403 | 2023-04-15 | |

| Enamine | EN300-104227-0.25g |

(5-chloro-2-nitrophenyl)methanesulfonyl chloride |

1540471-57-5 | 95% | 0.25g |

$579.0 | 2023-10-28 | |

| Enamine | EN300-104227-2.5g |

(5-chloro-2-nitrophenyl)methanesulfonyl chloride |

1540471-57-5 | 95% | 2.5g |

$1230.0 | 2023-10-28 | |

| Enamine | EN300-104227-1.0g |

(5-chloro-2-nitrophenyl)methanesulfonyl chloride |

1540471-57-5 | 1g |

$943.0 | 2023-06-10 | ||

| Enamine | EN300-104227-5.0g |

(5-chloro-2-nitrophenyl)methanesulfonyl chloride |

1540471-57-5 | 5g |

$2732.0 | 2023-06-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422180-100mg |

(5-Chloro-2-nitrophenyl)methanesulfonyl chloride |

1540471-57-5 | 95% | 100mg |

¥20885 | 2023-04-15 | |

| Enamine | EN300-104227-5g |

(5-chloro-2-nitrophenyl)methanesulfonyl chloride |

1540471-57-5 | 95% | 5g |

$1821.0 | 2023-10-28 | |

| Enamine | EN300-104227-10g |

(5-chloro-2-nitrophenyl)methanesulfonyl chloride |

1540471-57-5 | 95% | 10g |

$2701.0 | 2023-10-28 |

(5-chloro-2-nitrophenyl)methanesulfonyl chloride 関連文献

-

1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

(5-chloro-2-nitrophenyl)methanesulfonyl chlorideに関する追加情報

Introduction to (5-chloro-2-nitrophenyl)methanesulfonyl chloride (CAS No. 1540471-57-5)

(5-chloro-2-nitrophenyl)methanesulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. With the CAS number 1540471-57-5, this compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, including a nitro group and a chloro substituent on the phenyl ring, make it a versatile building block for medicinal chemists and researchers exploring novel therapeutic agents.

The compound's molecular structure consists of a methanesulfonyl chloride functional group attached to a phenyl ring that is substituted at the 5-position with a chlorine atom and at the 2-position with a nitro group. This arrangement imparts distinct reactivity patterns, making it valuable for further functionalization in synthetic pathways. The presence of both electron-withdrawing nitro and electron-donating chloro groups creates a balance of electronic properties that can influence reaction outcomes, making it particularly useful in cross-coupling reactions and other organic transformations.

In recent years, there has been growing interest in exploring the applications of (5-chloro-2-nitrophenyl)methanesulfonyl chloride in drug discovery. Researchers have leveraged its reactivity to develop new scaffolds for small-molecule drugs targeting various diseases. For instance, studies have shown its utility in generating sulfonyl amides and sulfonamides, which are prevalent motifs in many approved pharmaceuticals. The ability to introduce this compound into synthetic routes allows for rapid diversification of molecular libraries, accelerating the identification of lead compounds with potential therapeutic activity.

One notable area where this compound has shown promise is in the development of anticancer agents. The nitro group in its structure can be reduced to an amine, providing a pathway to introduce nitrogen-rich heterocycles that are known to exhibit cytotoxic properties. Additionally, the sulfonyl chloride moiety can react with nucleophiles to form sulfonamides, which have been extensively studied for their antitumor effects. By incorporating (5-chloro-2-nitrophenyl)methanesulfonyl chloride into drug design strategies, scientists aim to create novel compounds that disrupt critical signaling pathways in cancer cells while minimizing side effects.

Another emerging application of this compound is in the field of immunomodulation. Recent research has highlighted the role of sulfonyl derivatives in modulating immune responses, particularly in autoimmune diseases and infections. The structural features of (5-chloro-2-nitrophenyl)methanesulfonyl chloride allow for the synthesis of molecules that can interact with immune receptors or inhibit key enzymes involved in inflammatory processes. Preliminary studies suggest that derivatives of this compound may have potential as immunosuppressants or immunostimulants, offering new avenues for treating conditions such as rheumatoid arthritis or chronic inflammation.

The synthesis of (5-chloro-2-nitrophenyl)methanesulfonyl chloride itself is an intricate process that requires careful optimization to ensure high yield and purity. Typically, it involves nitration of chlorobenzene followed by methanesulfonylation. Advances in synthetic methodologies have enabled more efficient and scalable production methods, making it more accessible for industrial applications. The ability to produce this intermediate reliably is crucial for large-scale drug development programs where consistency and cost-effectiveness are paramount.

The safety profile of (5-chloro-2-nitrophenyl)methanesulfonyl chloride is another important consideration in its use within research and industrial settings. While it is not classified as a hazardous material under standard regulations, appropriate handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, should be worn when working with this compound, and laboratory fume hoods should be used to ensure adequate ventilation. These precautions align with general chemical safety protocols aimed at protecting researchers from potential health hazards associated with organic intermediates.

In conclusion, (5-chloro-2-nitrophenyl)methanesulfonyl chloride (CAS No. 1540471-57-5) is a valuable compound with diverse applications in pharmaceutical research. Its unique structural features enable its use as an intermediate in synthesizing biologically active molecules, particularly those targeting cancer and immune-related disorders. As research continues to uncover new therapeutic targets and synthetic strategies, the demand for high-quality intermediates like this one is expected to grow. The ongoing development of efficient synthetic routes and improved safety measures will further enhance its utility in drug discovery efforts worldwide.

1540471-57-5 ((5-chloro-2-nitrophenyl)methanesulfonyl chloride) 関連製品

- 1213309-10-4((2R)-2-amino-2-(2-fluoro-4-methylphenyl)ethan-1-ol)

- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)

- 2034526-58-2(1-(4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)piperidine-4-carboxamide)

- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)

- 2219375-59-2(3-ethyl-3-methylpiperidine-2,5-dione)

- 864925-66-6(ethyl 3-carbamoyl-2-(4-methoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)

- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)

- 2305350-86-9(N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide)

- 2171602-56-3(1-5-(2-chloroethyl)-1,3,4-oxadiazol-2-ylazetidine-2-carboxamide)

- 1428234-37-0(spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylic acid)